Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17504049
InChI: InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)11(17)10-6-4-5-7-15-10/h4-7,11H,8-9H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC17504049

Molecular Formula: C14H19N3O3

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
IUPAC Name tert-butyl 3-oxo-2-pyridin-2-ylpiperazine-1-carboxylate
Standard InChI InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)11(17)10-6-4-5-7-15-10/h4-7,11H,8-9H2,1-3H3,(H,16,18)
Standard InChI Key XZKKMRSRPQUMHJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=N2

Introduction

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring and a pyridine moiety. It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and organic synthesis applications. This compound facilitates the development of new synthetic methodologies and potential drug candidates targeting various biological pathways.

Synthesis Methods

The synthesis of tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with pyridine-2-carboxylic acid. This reaction is facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours before purification via column chromatography to isolate the desired product.

Applications in Medicinal Chemistry

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the preparation of various compounds, particularly in medicinal chemistry. The presence of both the piperazine ring and the pyridine moiety enables the compound to form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity effectively. This makes it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action for tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The compound's ability to participate in various chemical reactions, including those with nucleophiles and electrophiles, further expands its utility in synthetic applications.

Stability and Solubility

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate exhibits stability under standard laboratory conditions, making it suitable for various synthetic applications. It shows moderate solubility in organic solvents but limited solubility in water due to its hydrophobic tert-butyl group.

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